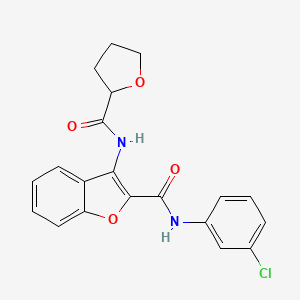

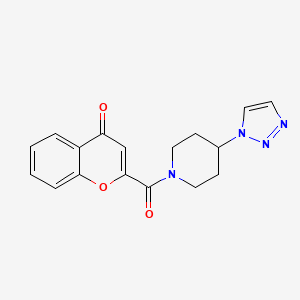

N-(3-chlorophenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

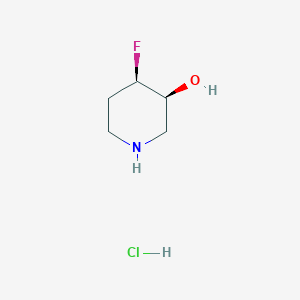

N-(3-chlorophenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide, also known as CTB, is a synthetic compound that has been studied for its potential applications in scientific research. CTB is a member of the benzofuran class of compounds and contains a tetrahydrofuran-2-carboxamide moiety.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide A Versatile Ordering Moiety for Supramolecular Chemistry

- Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in supramolecular chemistry due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, promising a bright future for BTAs in commercial applications and as a versatile building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Bioactivity and Synthesis of Benzofuran Derivatives

Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives - Benzofuran compounds are highlighted for their significant bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have attracted attention for their potential as natural drug lead compounds, with novel benzofuran derivatives showing promising therapeutic efficacy for diseases such as hepatitis C. The review also covers recent methods for constructing benzofuran rings, showcasing their potential in drug discovery and chemical synthesis (Miao et al., 2019).

Antioxidant and Anti-inflammatory Agents

POCl3 Mediated Syntheses, Pharmacological Evaluation, and Molecular Docking Studies - This research focuses on developing alternative antioxidant and anti-inflammatory agents using benzofused thiazole derivatives. The synthesized derivatives were evaluated for in vitro antioxidant and anti-inflammatory activities, indicating the potential of benzofused thiazole derivatives as new agents for treating inflammation and oxidative stress-related conditions (Raut et al., 2020).

Applications in Organic Light Emitting Diodes (OLEDs)

Transition-metal Phosphors with Cyclometalating Ligands Fundamentals and Applications

- This review provides methodologies for preparing transition-metal-based phosphors with potential applications in OLEDs. The cyclometalating ligands discussed allow for full utilization of phosphorescent complexes that are highly emissive and tunable across the visible spectrum, highlighting the importance of cyclometalating chelates in the development of phosphorescent displays and illumination devices (Chi & Chou, 2010).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)27-18)23-19(24)16-9-4-10-26-16/h1-3,5-8,11,16H,4,9-10H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJJVUZAIPFLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2473508.png)

![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)